molecular formula C10H11ClF3N B13052619 3-(2,4,5-Trifluorophenyl)pyrrolidine hcl

3-(2,4,5-Trifluorophenyl)pyrrolidine hcl

Cat. No.: B13052619
M. Wt: 237.65 g/mol
InChI Key: BITFFBUFJLGBPG-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N It is characterized by the presence of a pyrrolidine ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride include other pyrrolidine derivatives and trifluorophenyl-substituted compounds. Examples include:

Uniqueness

The uniqueness of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride lies in its specific substitution pattern and the presence of the trifluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

3-(2,4,5-trifluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-8-4-10(13)9(12)3-7(8)6-1-2-14-5-6;/h3-4,6,14H,1-2,5H2;1H

InChI Key

BITFFBUFJLGBPG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2F)F)F.Cl

Origin of Product

United States

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